Purity and Physicochemical Reproducibility: A Critical Procurement Vector
The target compound is specified at ≥98% purity (NLT 98%) by the supplier, which is superior to the ≥95% purity offered by several alternative vendors for the closest structural analog, 3-(3,6-difluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1855690-10-6), the de-Boc variant . Reproducible biological assay results depend critically on chemical purity; a ≥3% absolute purity difference can translate into significant batch-to-batch variability in enzymatic or cellular IC₅₀ determinations .
| Evidence Dimension | Purity specification (%) |
|---|---|
| Target Compound Data | NLT 98% (HPLC) |
| Comparator Or Baseline | 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol: ≥95% (typical specification) |
| Quantified Difference | +3% absolute purity advantage for the target compound |
| Conditions | Specification as stated on vendor Certificate of Analysis; target compound data from MolCore Product MC534983 ; comparator data from AKSci Product 7816EL . |
Why This Matters
For procurement decisions in drug discovery, higher initial purity reduces the need for costly in-house repurification and minimizes the risk of impurities interfering with biochemical assays.
